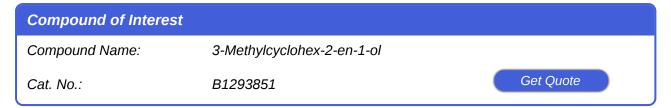


# Spectroscopic Profile of 3-Methylcyclohex-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methylcyclohex-2-en-1-ol** (CAS No. 21378-21-2), a significant compound in chemical research and a known anti-aggregative pheromone. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

# **Spectroscopic Data Summary**

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methylcyclohex-2-en-1-ol**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Assignment	Chemical Shift (δ) in ppm
A	5.485
В	4.161
С	2.49
D	1.90
E	1.80 to 1.710
F	1.678
G	1.63 to 1.500

Note: Data acquired at 399.65 MHz in CDCl<sub>3</sub>.[1]

Table 2: 13 C NMR Spectroscopic Data

Assignment	Chemical Shift (δ) in ppm
C1	Data not available in search results
C2	Data not available in search results
C3	Data not available in search results
C4	Data not available in search results
C5	Data not available in search results
C6	Data not available in search results
C7 (CH₃)	Data not available in search results

Note: While search results indicate the availability of <sup>13</sup>C NMR data for **3-Methylcyclohex-2-en-1-ol** in CDCl<sub>3</sub>, the specific chemical shifts were not retrievable.[2][3]

### Table 3: Infrared (IR) Spectroscopy Data



Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H Stretch (alcohol)	Data not available in search results
C-H Stretch (alkene)	Data not available in search results
C=C Stretch (alkene)	Data not available in search results
C-O Stretch (alcohol)	Data not available in search results

Note: Search results suggest that an IR spectrum (liquid film) is available for this compound, but the specific absorption bands were not found.[2]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)
41	100.0
69	85.9
94	78.4
79	73.0
43	68.1
39	64.9
67	64.3
93	54.1
55	52.4
112 (M <sup>+</sup> )	41.6

Note: Electron Ionization (EI) mass spectrum.

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses cited.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: A sample of **3-Methylcyclohex-2-en-1-ol** (approximately 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H NMR is utilized.
- ¹H NMR Acquisition:
  - The spectrometer is locked to the deuterium signal of the CDCl<sub>3</sub>.
  - The magnetic field is shimmed to achieve optimal homogeneity.
  - A standard one-pulse sequence is used to acquire the <sup>1</sup>H NMR spectrum.
  - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled <sup>13</sup>C NMR spectrum is acquired at a frequency of approximately 100 MHz.
  - A standard pulse sequence with proton decoupling is employed.
  - A wider spectral width (e.g., 0-220 ppm) is used.
  - Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.



 Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H NMR and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C NMR).

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation: As 3-Methylcyclohex-2-en-1-ol is a liquid at room temperature, the
  spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two
  sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently
  pressed together to form a thin, uniform liquid film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
  - The prepared sample is placed in the spectrometer's sample holder.
  - The IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

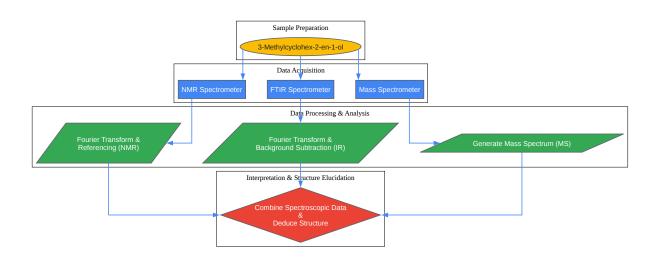


- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.
- Ionization: Electron Ionization (EI) is employed. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
- Data Processing: A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

#### **Visualizations**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Methylcyclohex-2-en-1-ol**.





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Caption: Generalized workflow for spectroscopic analysis.

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#### References

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